molecular formula C17H22Cl2N4O2 B2901875 N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride CAS No. 1442086-31-8

N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride

Cat. No.: B2901875
CAS No.: 1442086-31-8
M. Wt: 385.29
InChI Key: FUNGUXBWEZBMNA-UHFFFAOYSA-N
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Description

“N-(4-Methoxyphenyl)acetamide” is a natural product found in Streptomyces . It’s a member of acetamides and an aromatic ether . It’s functionally related to a p-anisidine and a paracetamol .


Synthesis Analysis

The synthesis of piperazine derivatives, which are structurally similar to your compound, has been investigated . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of related compounds has been studied . For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied . For example, N-(4-methoxyphenyl)caffeamide reduced α-melanocyte-stimulating hormone (α-MSH)-induced melanin content and tyrosinase activity in B16F0 cells .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied . For example, the physical assessment of N-(4-methoxyphenyl) piperazine isomers were examined .

Mechanism of Action

Target of Action

The primary target of N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . ERα is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .

Mode of Action

Elacestrant binds to ERα and acts as a selective estrogen receptor degrader (SERD) . It has the ability to block the transcriptional activity of the ER and promote its degradation . This action is different from other types of endocrine therapy, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), which may lead to drug resistance over time .

Biochemical Pathways

The binding of Elacestrant to the ER can activate a variety of signaling pathways that affect gene expression, leading to changes in cellular behavior . These changes can ultimately influence physiological processes leading to the development of diseases like breast cancer .

Pharmacokinetics

Elacestrant is orally bioavailable . It has excellent absorption, improved pharmacokinetics, and enhanced inhibition of ER compared with other SERDs . .

Result of Action

Elacestrant exhibits antineoplastic and estrogen-like activities . It induces conformational changes, leading to the receptor’s degradation upon a higher oral dose . It has shown anticancer activity both in vitro and in vivo in ER+ HER2-positive breast cancer models .

Safety and Hazards

The safety data sheet of a related compound, 4’-Methoxyacetophenone, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They may have the potential to be developed as a skin whitening agent .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2.2ClH/c1-11-15(10-19-16(20-11)12-7-8-18-9-12)17(22)21-13-3-5-14(23-2)6-4-13;;/h3-6,10,12,18H,7-9H2,1-2H3,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNGUXBWEZBMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)OC)C3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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